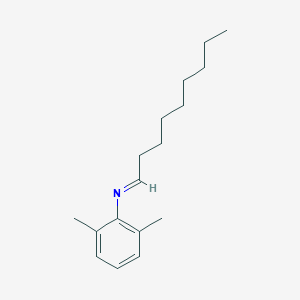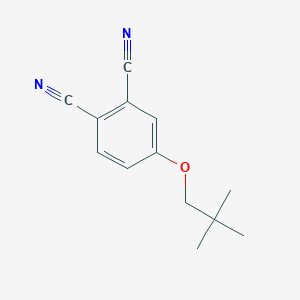methyl}phosphonic acid CAS No. 91076-67-4](/img/structure/B14369573.png)
{[(2-Methylpropyl)amino](phenyl)methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(2-Methylpropyl)aminomethyl}phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid functional group
Métodos De Preparación
The synthesis of {(2-Methylpropyl)aminomethyl}phosphonic acid can be achieved through several methods. One common approach involves the reaction of dialkyl phosphonates with appropriate amines under acidic conditions. The McKenna procedure, which uses bromotrimethylsilane followed by methanolysis, is also a widely used method for preparing phosphonic acids . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Análisis De Reacciones Químicas
{(2-Methylpropyl)aminomethyl}phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be employed in the study of enzyme inhibition and protein interactionsIndustrially, it is used in the production of various materials and as a catalyst in certain chemical processes .
Mecanismo De Acción
The mechanism of action of {(2-Methylpropyl)aminomethyl}phosphonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction often involves the formation of strong hydrogen bonds and coordination with metal ions present in the enzyme’s active site .
Comparación Con Compuestos Similares
{(2-Methylpropyl)aminomethyl}phosphonic acid can be compared to other similar compounds such as 2-aminoindan-2-phosphonic acid and aminomethylphosphinoyl compounds. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the phosphonic acid group with the {(2-Methylpropyl)aminomethyl} moiety gives this compound distinct properties and applications .
Propiedades
Número CAS |
91076-67-4 |
|---|---|
Fórmula molecular |
C11H18NO3P |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
[(2-methylpropylamino)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C11H18NO3P/c1-9(2)8-12-11(16(13,14)15)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H2,13,14,15) |
Clave InChI |
JYDIXADICJOYBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(C1=CC=CC=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

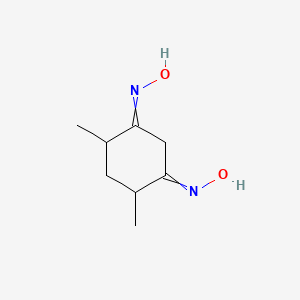


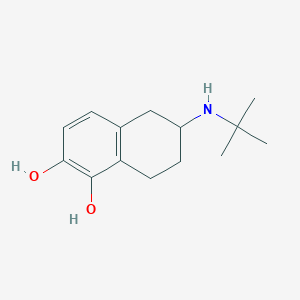
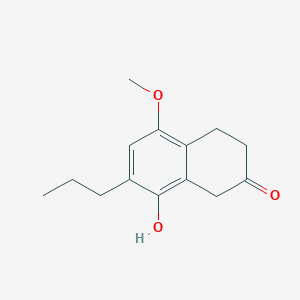
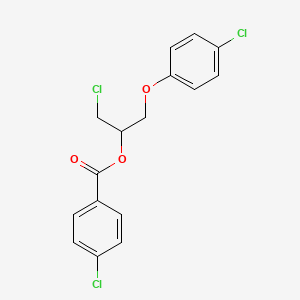
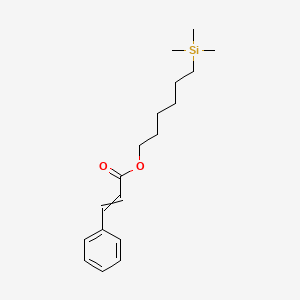
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
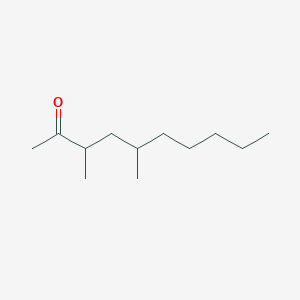
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
